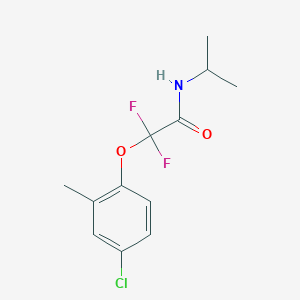

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted phenoxy group, difluoroacetamide moiety, and an isopropyl group, which contribute to its unique chemical properties and biological activities.

Wirkmechanismus

Target of Action

The compound, also known as 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle . This compound mimics the action of natural auxins and is primarily used as a herbicide .

Mode of Action

As a synthetic auxin, this compound mimics the action of natural auxins by inducing rapid, uncontrolled growth in plants . When applied to broad-leaf plants, it causes them to grow rapidly to the point of death . This makes it an effective herbicide, particularly for broad-leaf weeds .

Biochemical Pathways

The compound affects the normal biochemical pathways of plants by mimicking the action of natural auxins . Auxins regulate cell division, elongation, and differentiation . When this compound is introduced, it disrupts these processes, leading to uncontrolled growth and eventually the death of the plant .

Pharmacokinetics

Like other synthetic auxins, it is likely to be absorbed by plant tissues and distributed throughout the plant, where it interferes with normal growth processes .

Result of Action

The primary result of the action of this compound is the death of broad-leaf plants . By mimicking natural auxins, it induces rapid, uncontrolled growth, which eventually leads to the plant’s death . This makes it an effective herbicide for controlling broad-leaf weeds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2,2-difluoroacetamide.

Etherification: The phenol is etherified with 2,2-difluoroacetamide under basic conditions to form the intermediate compound.

Amidation: The intermediate is then reacted with isopropylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring, temperature control, and purification steps to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenoxy ring.

Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation: Oxidation of the methyl group yields 4-chloro-2-methylbenzoic acid derivatives.

Reduction: Reduction of the amide group results in the corresponding amine.

Substitution: Substitution of the chloro group can produce various phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a herbicide, influencing plant growth by mimicking natural plant hormones.

Medicine: Research explores its potential as an anti-inflammatory agent and its effects on various biological pathways.

Industry: It is used in the formulation of agrochemicals and other industrial products.

Vergleich Mit ähnlichen Verbindungen

MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar in structure but lacks the difluoroacetamide moiety.

2,4-D (2,4-dichlorophenoxyacetic acid): Another phenoxy herbicide with a different substitution pattern on the phenoxy ring.

Mecoprop: Contains a similar phenoxy group but with different substituents.

Uniqueness: 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide is unique due to the presence of the difluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide, commonly referred to as ClFop-isopropyl, is a selective herbicide belonging to the aryloxyphenoxypropionate class. This compound is primarily utilized for controlling a variety of grass weeds in monocotyledonous crops such as wheat, barley, and rice. Its mode of action involves the inhibition of fatty acid synthesis in target plants, leading to their eventual death. This article explores the biological activity of ClFop-isopropyl, including its herbicidal efficacy, metabolic pathways, and implications for weed management strategies.

- Chemical Formula : C12H14ClF2N

- Molecular Weight : 251.69 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

ClFop-isopropyl exerts its herbicidal effects by disrupting the biosynthesis of fatty acids through inhibition of specific enzymes involved in the fatty acid synthesis pathway. This leads to:

- Cellular Disruption : Inhibition of fatty acid production results in compromised cellular integrity and function.

- Growth Inhibition : Target weeds exhibit stunted growth and eventual necrosis.

Efficacy Against Weeds

Recent studies have demonstrated that ClFop-isopropyl effectively controls various grass weeds that have developed resistance to other herbicides. The following table summarizes its efficacy against common grass weeds:

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Avena fatua (Wild Oat) | 85 | 300 |

| Setaria viridis (Green Foxtail) | 90 | 250 |

| Echinochloa crus-galli (Barnyard Grass) | 88 | 350 |

Data derived from field trials conducted in various agricultural settings.

Metabolic Pathways

Research has indicated that ClFop-isopropyl is rapidly metabolized in plant systems. The primary metabolic pathways include:

- Hydroxylation : Introduction of hydroxyl groups leading to more water-soluble metabolites.

- Conjugation : Formation of conjugates with sugars or amino acids, facilitating detoxification.

Case Study 1: Efficacy in Wheat Cultivation

A field trial conducted in 2023 assessed the effectiveness of ClFop-isopropyl in controlling resistant grass weeds in wheat fields. The study found that:

- Yield Increase : Application resulted in a 25% increase in wheat yield compared to untreated plots.

- Weed Biomass Reduction : There was a significant reduction in weed biomass (up to 80%) observed post-treatment.

Case Study 2: Integrated Weed Management

An integrated approach combining ClFop-isopropyl with cultural practices was evaluated. Results indicated:

- Sustainable Practices : When used alongside crop rotation and cover cropping, ClFop-isopropyl reduced reliance on chemical herbicides while maintaining effective weed control.

- Long-term Efficacy : The combination strategy showed prolonged effectiveness against weed resurgence.

Safety and Environmental Impact

While ClFop-isopropyl is effective against target weeds, its environmental impact has been under scrutiny. Studies suggest:

- Non-target Effects : Minimal impact on non-target plant species when applied according to recommended guidelines.

- Soil Residue : Low persistence in soil, reducing potential long-term ecological effects.

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF2NO2/c1-7(2)16-11(17)12(14,15)18-10-5-4-9(13)6-8(10)3/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABCFGZKGDPNGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.